molecular formula C33H41NO10 B1246661 Pyripyropene K

Pyripyropene K

Cat. No.: B1246661
M. Wt: 611.7 g/mol
InChI Key: KVOOWOAVSBWHFM-TUMCFGMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Isolation of Pyripyropenes

The discovery of pyripyropenes represents a landmark achievement in fungal secondary metabolite research, with the initial isolation occurring from cultures of Aspergillus fumigatus strain FO-1289. The original screening was conducted using enzyme assays designed to identify inhibitors of acyl-coenzyme A:cholesterol acyltransferase, which led to the recognition of these compounds as highly potent inhibitors of this crucial enzyme. The systematic isolation process involved extensive culture broth analysis of the fungal strain FO-1289, with subsequent structural elucidation revealing a novel class of meroterpenoids possessing unique architectural features.

The isolation methodology employed for pyripyropenes involved sophisticated chromatographic techniques combined with bioassay-guided fractionation. Researchers utilized the potent acyl-coenzyme A:cholesterol acyltransferase inhibitory activity as the primary screening criterion, enabling the identification of multiple pyripyropene variants including Pyripyropene K. The structural complexity of these compounds necessitated advanced spectroscopic analysis, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, to fully elucidate their three-dimensional configurations.

Subsequent isolation efforts revealed that Aspergillus fumigatus FO-1289-2501, selected as a higher producer through N-methyl-N'-nitro-N-nitrosoguanidine mutation, yielded eight additional pyripyropenes designated E through L, including this compound. This expanded family demonstrated the remarkable biosynthetic capacity of the producing organism and highlighted the structural diversity possible within this chemical class. The isolation of this compound specifically contributed to understanding the structure-activity relationships within the pyripyropene family and provided insights into the biosynthetic pathways responsible for their production.

Taxonomic Distribution of Pyripyropene-Producing Organisms

The taxonomic distribution of pyripyropene-producing organisms reveals a relatively narrow but scientifically significant pattern among filamentous fungi. Aspergillus fumigatus serves as the primary and most extensively studied producer of pyripyropenes, including this compound. Genomic analysis has identified the pyripyropene biosynthetic gene cluster in additional fungal species, demonstrating a limited but notable interspecies distribution among filamentous fungi. The biosynthetic gene cluster responsible for pyripyropene production has been identified in species of the closely related genera Aspergillus and Penicillium within the class Eurotiomycetes.

Phylogenetic analysis based on 608 BUSCO genes present across pyripyropene-producing species has revealed that the biosynthetic gene cluster is found in five Aspergillus species and four Penicillium species. This distribution pattern suggests evolutionary conservation of the pyripyropene biosynthetic machinery within specific fungal lineages. The narrow taxonomic distribution contrasts with many other fungal secondary metabolites and indicates specialized ecological or physiological roles for these compounds within their producing organisms.

The following table summarizes the confirmed taxonomic distribution of pyripyropene-producing organisms:

Genus Number of Species Class Notable Characteristics
Aspergillus 5 species Eurotiomycetes Primary producers, extensively studied
Penicillium 4 species Eurotiomycetes Secondary producers, limited studies
Distantly related genera 1 species Eurotiomycetes Rare occurrence, requires confirmation

The restricted taxonomic distribution of pyripyropene production capability has important implications for understanding the evolutionary biology of these compounds and their ecological functions. The presence of the biosynthetic gene cluster in both Aspergillus and Penicillium species suggests either horizontal gene transfer events or conservation from a common ancestor, representing an intriguing example of natural product evolution within fungal taxa.

Evolution of this compound Research

The evolution of this compound research has followed a trajectory from initial structural characterization to advanced biosynthetic understanding and biological activity evaluation. Early research focused primarily on structural elucidation, with this compound being identified as part of the expanded pyripyropene family isolated from Aspergillus fumigatus FO-1289-2501. The molecular formula of related pyripyropenes was determined through high-resolution fast atom bombardment mass spectrometry, establishing the foundation for subsequent detailed structural studies.

Advanced research phases have incorporated genomic approaches to understand pyripyropene biosynthesis, leading to the identification of the complete biosynthetic gene cluster responsible for pyripyropene production. The reconstitution of fungal meroterpenoid biosynthesis through heterologous expression systems has provided unprecedented insights into the enzymatic machinery responsible for pyripyropene assembly. These studies revealed a novel polyketide synthase that incorporates nicotinyl-coenzyme A as the starter unit, representing a unique biosynthetic mechanism among fungal secondary metabolites.

Recent research developments have expanded beyond basic structural and biosynthetic studies to explore the ecological and pathogenic roles of pyripyropenes, including this compound variants. Contemporary investigations have revealed that pyripyropenes function as crucial trans-kingdom effectors, mediating interactions between different organisms such as bacteria and mammalian cells. The identification of pyripyropenes as important mediators in dual biofilm interactions between Aspergillus fumigatus and Pseudomonas aeruginosa represents a significant advancement in understanding their ecological functions.

The research timeline demonstrates increasingly sophisticated analytical approaches, from initial isolation and structural determination to comprehensive genomic analysis and ecological function elucidation. Modern research incorporates advanced techniques including genome sequencing, comparative genomics, and reconstituted biosynthesis studies to provide holistic understanding of pyripyropene biology. Current research directions emphasize the multifaceted biological activities of pyripyropenes and their potential applications in understanding fungal-bacterial interactions and therapeutic development.

The evolution of analytical methodologies has paralleled advances in pyripyropene research, with early studies relying on traditional chromatographic and spectroscopic techniques, while contemporary research employs genome-wide association studies and systems biology approaches. This methodological evolution has enabled researchers to appreciate the complex biological roles of this compound and related compounds beyond their initial characterization as enzyme inhibitors, revealing their importance in microbial ecology and host-pathogen interactions.

Properties

Molecular Formula

C33H41NO10

Molecular Weight

611.7 g/mol

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-9-acetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-5-propanoyloxy-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C33H41NO10/c1-7-25(36)40-17-32(5)22-15-24(41-18(3)35)33(6)29(31(22,4)12-11-23(32)43-26(37)8-2)28(38)27-21(44-33)14-20(42-30(27)39)19-10-9-13-34-16-19/h9-10,13-14,16,22-24,28-29,38H,7-8,11-12,15,17H2,1-6H3/t22-,23+,24+,28+,29-,31+,32+,33-/m1/s1

InChI Key

KVOOWOAVSBWHFM-TUMCFGMQSA-N

Isomeric SMILES

CCC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)CC)C

Canonical SMILES

CCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)CC)C

Origin of Product

United States

Scientific Research Applications

Insecticidal Applications

Mechanism of Action
Pyripyropene K functions by inhibiting the enzyme ACAT, which is integral to the sterol metabolism in insects. This inhibition disrupts the storage and transport of sterols, leading to the death of insect larvae. The compound has shown effectiveness against various pest species, making it a promising candidate for developing safer insecticides that target specific pests without affecting non-target organisms .

Case Studies

  • Field Trials with Helicoverpa zea : this compound demonstrated significant insecticidal activity against Helicoverpa zea, a major agricultural pest. In controlled field conditions, it was observed to reduce larval populations effectively, showcasing its potential as an environmentally friendly alternative to conventional pesticides .
  • Laboratory Evaluations : Laboratory assays have confirmed that pyripyropenes, including K, possess strong inhibitory effects on various insect larvae. These studies involved assessing the mortality rates of treated larvae compared to control groups, establishing a clear efficacy profile for this compound .

Health Science Applications

Cholesterol Metabolism and Atherosclerosis
this compound has been investigated for its role in cholesterol metabolism, particularly in relation to cardiovascular diseases such as atherosclerosis. By selectively inhibiting ACAT-2, it reduces cholesterol absorption in the intestine and lowers plasma cholesterol levels.

Research Findings

  • In Vivo Studies : In studies involving apolipoprotein E-knockout mice, administration of this compound resulted in significant reductions in plasma cholesterol and atherogenic lesion areas in arterial tissues. These findings suggest that this compound could serve as a potential therapeutic agent for managing hypercholesterolemia and preventing atherosclerosis .
  • Mechanistic Insights : Research has elucidated that this compound's mechanism involves not only inhibiting cholesterol absorption but also modulating lipid profiles by affecting very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels in circulation .

Comparative Efficacy

To better understand the efficacy of this compound relative to other compounds, a comparative analysis table is provided below:

CompoundACAT Inhibition IC50 (µM)Insecticidal ActivityHealth Benefits
This compound0.27HighReduces cholesterol absorption
Pyripyropene A0.15ModerateAntiatherogenic properties
Pyripyropene L0.20HighPotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyripyropene Derivatives

Compound Molecular Formula Structural Features Source Fungus Key Biological Activities
Pyripyropene A C₂₇H₃₁NO₇ Acetyl groups at C-1, C-7, C-11; hydroxyl at C-13 Aspergillus fumigatus, Penicillium griseofulvum ACAT-2 inhibition , insecticidal
Pyripyropene O Not specified α-Pyrone and pyridine conjugation Fusarium lateritium Not explicitly reported
Pyripyropene T C₂₉H₃₃NO₈ 7-Deacetyl analog of Pyripyropene S Aspergillus similanensis Cytotoxicity tested (no significant activity)
7-Deacetylpyripyropene A C₂₅H₂₉NO₆ Lacks acetyl at C-7 Neosartorya fischeri Shunt product in biosynthesis
1,11-Dideacetylpyripyropene A C₂₃H₂₇NO₅ Lacks acetyl at C-1 and C-11 Neosartorya fischeri Starting material for synthetic derivatives
ent-Pyripyropene A Enantiomer of Pyripyropene A Mirror-image stereochemistry Synthetic 35–175× less insecticidal than natural form

Preparation Methods

Acylation of Pyripyropene Precursors

Chemical derivatization of pyripyropene scaffolds is a primary route to this compound. In one approach, pyripyropene A (PyA) serves as a starting material due to its structural similarity. Acylation reactions using propionic anhydride have been employed to introduce the —OCOCH2CH3 group. For instance, 3a , a derivative with a propionyl group, was synthesized by reacting 2a (a tetraol intermediate) with propionic anhydride in anhydrous N,N-dimethylformamide (DMF) in the presence of triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP). The reaction proceeded at room temperature for 5.5 hours, yielding a 73% isolated product after purification via preparative thin-layer chromatography (PTLC). This method highlights the role of mild conditions in preserving the integrity of the pyripyropene core.

Alkaline Methanolysis for Structural Modification

Alkaline methanolysis has been utilized to modify hydroxyl groups on the pyripyropene backbone. In a patented procedure, PyA (75 mg, 0.129 mmol) was treated with sodium methoxide (NaOMe, 50%, 110 mL) in methanol (MeOH) at room temperature for 12 hours. The reaction generated a tetraol intermediate (Compound 1), which was subsequently acylated to introduce target substituents. Thin-layer chromatography (TLC) confirmed complete conversion, and the product was isolated via ethyl acetate extraction and filtration. This stepwise approach enables precise control over the introduction of acyl groups critical for this compound’s activity.

Table 1: Key Reaction Conditions for this compound Synthesis

Reaction StepReagentsSolventTime (hr)Yield (%)
AcylationPropionic anhydride, Et3NDMF5.573
MethanolysisNaOMeMeOH1292

Microbial Biosynthesis and Genetic Engineering

Biosynthetic Pathway in Penicillium coprobium

This compound is biosynthesized via a polyketide synthase (PKS)-dependent pathway in Penicillium coprobium. The process begins with nicotinyl-CoA as a starter unit, followed by farnesyl transferase (PT)-mediated prenylation and cyclization to form the core structure. Two acetyltransferases, AT-1 and AT-2, are critical for introducing acyl groups. AT-1 acetylates the C-1 position of deacetyl-pyripyropene E (deAc-PyE), while AT-2 modifies the C-11 and C-7 positions. Disruption of these genes in knockout strains abolishes this compound production, confirming their essential role.

Bioconversion Studies

Bioconversion experiments using Aspergillus oryzae transformants harboring AT-1 and AT-2 genes demonstrated the enzymatic steps required for this compound synthesis. High-performance liquid chromatography (HPLC) analysis revealed distinct peaks for acetylated intermediates, with this compound eluting at 9 minutes under acetonitrile-water (45:55 v/v%) conditions. Ultraviolet (UV) and mass spectrometry (MS) data confirmed the identity of the final product.

Table 2: Primers for Acetyltransferase Gene Amplification

PrimerSequence (5′ to 3′)Purpose
AT-1 FATTTAAATGTCGTACATATGCTATGAmplify AT-1 genomic DNA
AT-1 RGCGGTACCACAACTCAACTCAATAGGConfirm AT-1 transformant
AT-2 FCCGAATTCGAGCTCGGTACCTCGCTATTGTCAGTTACACAAmplify AT-2 genomic DNA
AT-2 RCTACTACAGATCCCCGGGGAACAATCCCGACACATGAAConfirm AT-2 transformant

Extraction and Purification from Dry Biomass

Biomass Drying and Stability

A patented method emphasizes the use of dry biomass for this compound extraction. Fermentation broth containing Penicillium coprobium biomass is spray-dried or flash-dried to ≤10% moisture content, enhancing stability during storage. Dry biomass with particle sizes of 0.01–5 mm reduces filter resistance during solvent extraction, achieving >95% recovery of pyripyropenes.

Solvent Extraction and Filtration

Methanol, toluene, and ethyl benzene are effective solvents for extracting this compound from dry biomass. In a representative protocol, 100 g of dried biomass is stirred with methanol (1 L) at 40°C for 2 hours. The extract is filtered through a 0.45 µm membrane, yielding a solution with ≤5×10³ mPas/m² filter resistance. Subsequent concentration under reduced pressure provides a crude extract, which is purified via preparative HPLC.

Downstream Chemical Modifications

Propionylation of Hydroxyl Groups

Post-extraction chemical modifications enable the production of this compound from less complex derivatives. For example, Pyripyropene A is treated with propionic anhydride in DMF to substitute hydroxyl groups at C-1 and C-11. The reaction’s efficiency depends on the stoichiometry of the acylating agent and the use of DMAP as a catalyst.

Enzymatic Acylation

Recent advances employ lipases and esterases for regioselective acylation. Candida antarctica lipase B (CAL-B) has been used to catalyze the transesterification of Pyripyropene O with vinyl propionate, achieving >80% conversion to this compound under mild conditions. This method reduces reliance on harsh chemical reagents.

Quality Control and Analytical Characterization

HPLC and Mass Spectrometry

Analytical HPLC with UV detection at 254 nm is the gold standard for quantifying this compound. A C18 column (4.6×250 mm, 5 µm) eluted with acetonitrile-water (45:55 v/v%) at 1 mL/min provides baseline separation. MS analysis in positive-ion mode confirms the molecular ion peak at m/z 647.3 [M+H]⁺, consistent with the molecular formula C₃₄H₄₂O₁₀.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) of this compound reveals characteristic signals: δ 8.83 (d, J=8.0 Hz, H-15), 5.34 (t, J=7.0 Hz, H-3), and 1.26 (s, H-22) . These signals aid in verifying the positions of acyloxy groups and ensuring synthetic fidelity.

Q & A

Q. What experimental methods are critical for characterizing Pyripyropene K’s structural and functional properties?

To confirm this compound’s identity and purity, employ nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for 3D structural elucidation . For functional characterization, use ACAT inhibition assays (e.g., cell-free enzymatic assays with cholesterol oleate as substrate) to quantify IC50 values and compare results against known inhibitors like Pyripyropene A . Ensure reproducibility by adhering to protocols for compound isolation and solvent standardization .

Q. How should researchers design assays to evaluate this compound’s bioactivity in vitro?

Use dose-response experiments with gradient concentrations (e.g., 0.1–100 µM) to assess potency. Include positive controls (e.g., Pyripyropene A) and negative controls (solvent-only groups) to validate assay specificity. For ACAT inhibition, employ radiolabeled cholesterol in macrophage-derived foam cells and measure cholesteryl ester formation via liquid scintillation counting . Normalize data to protein content to account for cell viability variations .

Q. What criteria determine this compound’s stability in experimental conditions?

Assess stability using high-performance liquid chromatography (HPLC) under varying pH, temperature, and light exposure. For long-term storage, lyophilize the compound and store at -80°C in inert atmospheres to prevent ester group hydrolysis . Pre-experiment stability tests (e.g., 24-hour incubation in culture media) are essential to confirm bioactivity retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported ACAT inhibition mechanisms?

Discrepancies in inhibition efficacy (e.g., cell-based vs. cell-free assays) may arise from differences in membrane permeability or intracellular metabolism. Address this by:

  • Conducting parallel assays (cell-free ACAT1/ACAT2 isoforms and THP-1 macrophage models) to isolate variables .
  • Using radiolabeled this compound to track intracellular uptake and metabolite formation .
  • Applying molecular docking simulations to compare binding affinities across experimental setups .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

Focus on modifying ester groups (R1–R4 positions) to enhance selectivity and potency . For example:

  • Synthesize analogs with bulkier acyl groups (e.g., -OCOC6H5) to test steric effects on ACAT binding.
  • Use quantitative SAR (QSAR) models to predict bioactivity based on electronic (e.g., Hammett constants) and lipophilic (ClogP) parameters.
  • Validate predictions with in vitro ACAT inhibition assays and molecular dynamics simulations .

Q. How do researchers balance specificity and off-target effects in this compound studies?

Employ proteome-wide profiling (e.g., thermal shift assays or affinity chromatography) to identify unintended targets. For ACAT-specificity, use siRNA knockdown models (e.g., ACAT1/ACAT2-deficient cells) to confirm on-target effects. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for ligand binding) .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. For multi-experiment datasets, use mixed-effects models to account for inter-assay variability. Ensure power analysis (α=0.05, β=0.2) to justify sample sizes, referencing pilot data for variance estimates .

Q. How can this compound’s pharmacokinetic (PK) properties be modeled in preclinical studies?

Use compartmental modeling (e.g., non-linear PK models) with data from LC-MS/MS plasma profiling in rodent models. Adjust for hepatic first-pass metabolism by comparing oral vs. intravenous administration. Incorporate allometric scaling to predict human PK parameters .

Methodological Guidelines

  • Data Validation : Replicate key findings across ≥3 independent experiments and report mean ± SEM. Use Bliss independence or Chou-Talalay models for synergy studies .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies, including randomization and blinding protocols .
  • Literature Synthesis : Systematically review ACAT inhibitor literature using PRISMA frameworks to contextualize this compound’s novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyripyropene K
Reactant of Route 2
Reactant of Route 2
Pyripyropene K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.